molecular formula C8H8F2O2 B2433999 2,3-Difluoro-4-methoxybenzyl alcohol CAS No. 886500-71-6

2,3-Difluoro-4-methoxybenzyl alcohol

Cat. No.: B2433999
CAS No.: 886500-71-6
M. Wt: 174.147
InChI Key: SJKZXUYOJRZFKG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,3-difluoro-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-methoxybenzaldehyde or 2,3-difluoro-4-methoxybenzoic acid.

    Reduction: 2,3-Difluoro-4-methoxytoluene.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Comparison

2,3-Difluoro-4-methoxybenzyl alcohol is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the electron-withdrawing effect of the fluorine atoms can make the benzene ring more susceptible to nucleophilic attack compared to other similar compounds .

Properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZXUYOJRZFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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